molecular formula C15H10ClNO B13392503 Methanone,(4-chlorophenyl)-1h-indol-7-yl-

Methanone,(4-chlorophenyl)-1h-indol-7-yl-

Katalognummer: B13392503
Molekulargewicht: 255.70 g/mol
InChI-Schlüssel: COKIJEYPLWWNAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,(4-chlorophenyl)-1h-indol-7-yl- typically involves the reaction of 4-chlorobenzoyl chloride with 1h-indole-7-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of Methanone,(4-chlorophenyl)-1h-indol-7-yl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methanone,(4-chlorophenyl)-1h-indol-7-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methanone,(4-chlorophenyl)-1h-indol-7-yl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Methanone,(4-chlorophenyl)-1h-indol-7-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Methanone,(4-chlorophenyl)-1h-indol-7-yl- can be compared with other similar compounds such as:

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
  • (4-Chlorophenyl)(4-nitrophenyl)methanone

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Eigenschaften

Molekularformel

C15H10ClNO

Molekulargewicht

255.70 g/mol

IUPAC-Name

(4-chlorophenyl)-(1H-indol-7-yl)methanone

InChI

InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H

InChI-Schlüssel

COKIJEYPLWWNAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Cl)NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.